molecular formula C21H21N3O4S2 B3017871 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313403-48-4

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3017871
CAS No.: 313403-48-4
M. Wt: 443.54
InChI Key: ZYPBZHWDWSTNIQ-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal transmission. The inhibition of ache by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors .

Pharmacokinetics

The compound has been found to have satisfactory ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, is distributed to the site of action, is metabolized efficiently, and is excreted in a timely manner. These properties contribute to the compound’s bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to an increased concentration of acetylcholine in the synaptic cleft . On a cellular level, this results in prolonged stimulation of cholinergic receptors, which can have various effects depending on the specific type of receptor and its location in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-17-8-4-15(5-9-17)19-14-29-21(22-19)23-20(25)16-6-10-18(11-7-16)30(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBZHWDWSTNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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